![molecular formula C20H17N3O5 B6433935 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one CAS No. 1040703-83-0](/img/structure/B6433935.png)
3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
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Description
The compound “3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one” is a complex organic molecule. The Trimethoxyphenyl (TMP) group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
A series of novel N-(3,4,5-trimethoxyphenyl) pyridin-2(1H)-one derivatives were designed and synthesized by a facile and one-pot step, which were achieved with good yields using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as activation system .Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .Chemical Reactions Analysis
The synthesis of this compound involves a series of chemical reactions, including the use of 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .Mechanism of Action
The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Future Directions
The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that there is potential for further investigation and development of these compounds across a wide range of biomedical applications.
properties
IUPAC Name |
3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-25-15-8-11(9-16(26-2)18(15)27-3)19-22-20(28-23-19)13-10-21-14-7-5-4-6-12(14)17(13)24/h4-10H,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZXVIUZNNGMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one |
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